A Comprehensive Technical Guide to the Synthesis and Properties of Methyl (E)-m-nitrocinnamate
A Comprehensive Technical Guide to the Synthesis and Properties of Methyl (E)-m-nitrocinnamate
Foreword
Methyl (E)-m-nitrocinnamate stands as a pivotal intermediate compound in the landscape of modern organic synthesis and materials science.[1] Its unique molecular architecture, featuring a conjugated system that incorporates an aromatic ring, a nitro group, and an α,β-unsaturated ester, imparts a rich chemical reactivity and intriguing physical properties.[1][2] This guide offers an in-depth exploration of Methyl (E)-m-nitrocinnamate, designed for researchers, chemists, and professionals in drug development. We will dissect its primary synthesis pathways, offering not just protocols but the strategic rationale behind them, delve into its detailed physicochemical and spectroscopic profile, and survey its current and potential applications. This document is structured to serve as a practical, authoritative resource, grounding theoretical concepts in validated experimental methodology.
Molecular and Physicochemical Profile
Methyl (E)-m-nitrocinnamate is an ester derivative of m-nitrocinnamic acid.[1][2] The "(E)" designation in its name is crucial, indicating a trans configuration across the alkene double bond, where the bulky nitro-substituted phenyl group and the methoxycarbonyl group are on opposite sides.[1] This stereochemistry is a key determinant of its reactivity and physical properties.
| Property | Value | Reference |
| IUPAC Name | methyl (E)-3-(3-nitrophenyl)prop-2-enoate | [1][2] |
| CAS Number | 659-04-1 | [1][3][4][5][6] |
| Molecular Formula | C₁₀H₉NO₄ | [1][2][4][5] |
| Molecular Weight | 207.18 g/mol | [1][2] |
| Appearance | Solid | [7][8] |
| Melting Point | 123-125.3 °C | [1][4][8] |
| Boiling Point | 334 °C at 760 mmHg | [1][4] |
| Density | ~1.3 g/cm³ | [1][4] |
Synthesis Methodologies: A Comparative Analysis
The synthesis of Methyl (E)-m-nitrocinnamate can be approached through several strategic routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. We will explore two primary, field-proven pathways: the classic Perkin condensation followed by esterification, and the highly efficient Horner-Wadsworth-Emmons reaction.
Route A: Perkin Reaction and Subsequent Fischer-Speier Esterification
This two-step approach is a foundational method. It first builds the cinnamic acid backbone and then converts the carboxylic acid to the desired methyl ester.
Step 1: Synthesis of m-Nitrocinnamic Acid via Perkin Reaction
The Perkin reaction is an aldol-type condensation between an aromatic aldehyde and an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[9][10][11] It is a robust method for creating α,β-unsaturated aromatic acids.[9][12]
Causality of Experimental Design: The reaction requires high temperatures (e.g., 180°C) to drive the condensation and subsequent elimination.[13][14] Acetic anhydride serves both as a reagent and a solvent, while anhydrous sodium acetate acts as the base catalyst, generating the reactive enolate from the anhydride.[10][12][13][15] The workup is designed to hydrolyze any remaining anhydride and separate the acidic product from neutral starting materials.
Diagram 1: Workflow for Perkin Reaction Synthesis of m-Nitrocinnamic Acid.
Experimental Protocol: Perkin Reaction [13]
-
Combine m-nitrobenzaldehyde (0.33 mol), freshly fused sodium acetate (0.48 mol), and acetic anhydride (0.68 mol) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath at 180°C for approximately 13 hours.
-
After cooling slightly, pour the reaction mixture into 200-300 mL of water to precipitate the crude product.
-
Filter the solid via suction and wash thoroughly with water.
-
For purification, dissolve the solid in a dilute aqueous ammonia solution. Filter this solution to remove any insoluble impurities.
-
Re-precipitate the m-nitrocinnamic acid by pouring the ammonium salt solution into a dilute sulfuric acid solution.
-
Filter the purified acid, wash with water, and dry. Recrystallization from boiling 95% ethanol yields a pale-yellow product with a typical yield of 74-77%.[13]
Step 2: Fischer-Speier Esterification
This is a classic acid-catalyzed esterification. The reaction is an equilibrium, and to achieve high yields, it is necessary to either use a large excess of one reactant (typically the alcohol) or remove the water as it is formed.[16][17][18]
Causality of Experimental Design: Methanol is used in excess to act as both the nucleophile and the solvent, pushing the equilibrium towards the product side. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid to activate it for nucleophilic attack by methanol.[1] The reflux condition provides the necessary activation energy for the reaction. The workup involves neutralization of the acid catalyst and extraction of the less polar ester product into an organic solvent.
Experimental Protocol: Fischer-Speier Esterification [1][16]
-
Suspend m-nitrocinnamic acid in a significant excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude Methyl (E)-m-nitrocinnamate.
-
Purify the product by recrystallization from ethanol.
Route B: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and highly stereoselective method for forming alkenes.[19][20][21] It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. For the synthesis of Methyl (E)-m-nitrocinnamate, this one-pot method offers significant advantages in terms of yield and selectivity over the two-step Perkin route.[1][5]
Causality of Experimental Design: The HWE reaction provides excellent control over stereochemistry, typically yielding the thermodynamically more stable (E)-alkene, especially with stabilized ylides like the one derived from trimethyl phosphonoacetate.[1][21][22] Sodium methoxide is a strong base used to deprotonate the phosphonate ester, generating the nucleophilic carbanion.[5] Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. The reaction proceeds efficiently at ambient temperature, offering milder conditions than the Perkin reaction.[1]
Sources
- 1. Buy Methyl (E)-m-nitrocinnamate | 659-04-1 [smolecule.com]
- 2. Buy Methyl (E)-m-nitrocinnamate | 1664-59-1 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. methyl (E)-m-nitrocinnamate synthesis - chemicalbook [chemicalbook.com]
- 6. methyl (E)-m-nitrocinnamate | 659-04-1 [chemicalbook.com]
- 7. methyl (E)-m-nitrocinnamate | CymitQuimica [cymitquimica.com]
- 8. methyl (E)-m-nitrocinnamate | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 9. longdom.org [longdom.org]
- 10. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 11. Perkin reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. chemlab.truman.edu [chemlab.truman.edu]
- 17. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 18. researchgate.net [researchgate.net]
- 19. studylib.net [studylib.net]
- 20. chem.wisc.edu [chem.wisc.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. webassign.net [webassign.net]
